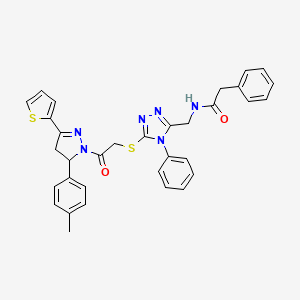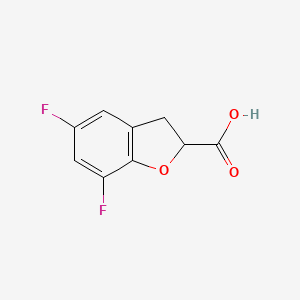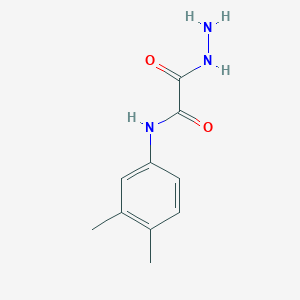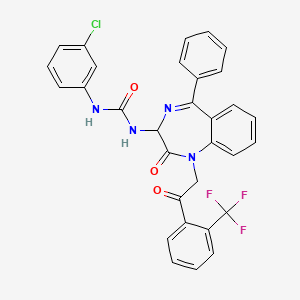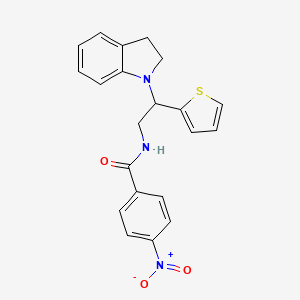
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide, commonly known as ITEN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITEN is a small molecule that belongs to the class of benzamide derivatives and possesses a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of ITEN is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. ITEN has been shown to induce the activation of the caspase pathway, leading to apoptosis in cancer cells. ITEN has also been found to inhibit the activity of the Akt/mTOR pathway, leading to the inhibition of cell proliferation and the induction of autophagy.
Biochemical and Physiological Effects:
ITEN has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways and cellular processes. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells. ITEN has also been shown to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, including pain perception, memory, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ITEN is its potent anticancer activity against a wide range of cancer cell lines. ITEN has also been shown to have a high affinity for the sigma-1 receptor, making it a potential target for drug development. However, one of the limitations of ITEN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of ITEN. One potential direction is the optimization of the synthesis method to achieve higher yields and purity. Another potential direction is the investigation of the mechanism of action of ITEN, which could lead to the identification of new targets for drug development. Additionally, the development of new formulations of ITEN with improved solubility could lead to its use in vivo. Finally, the investigation of the pharmacokinetics and toxicity of ITEN could provide valuable information for its potential use in clinical settings.
Métodos De Síntesis
The synthesis of ITEN involves several steps, starting with the reaction of 2-(thiophen-2-yl)ethylamine with indole-3-carboxaldehyde to form the intermediate product, 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product, ITEN. The synthesis of ITEN has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
ITEN has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, ITEN has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. ITEN has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells, making it a promising candidate for cancer treatment.
In pharmacology, ITEN has been shown to have a high affinity for the sigma-1 receptor, a protein that plays a crucial role in regulating various physiological processes, including pain perception, memory, and mood. ITEN has been found to modulate the activity of the sigma-1 receptor, leading to the modulation of various physiological processes, making it a potential target for drug development.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-21(16-7-9-17(10-8-16)24(26)27)22-14-19(20-6-3-13-28-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLDGTOHTHHINY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

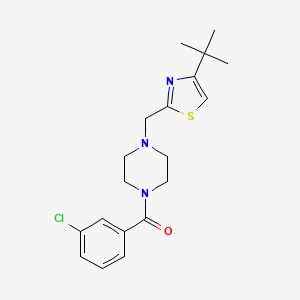


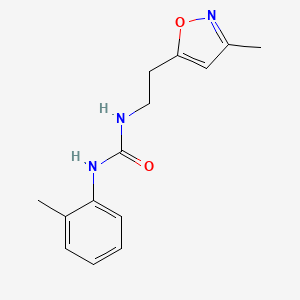
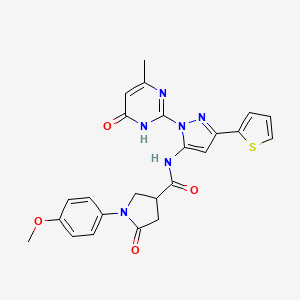
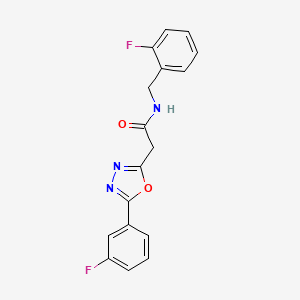
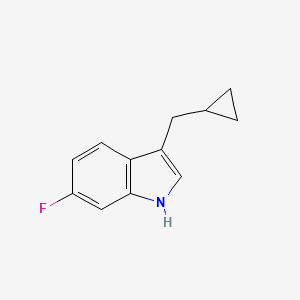
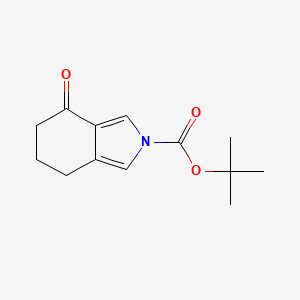

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)
